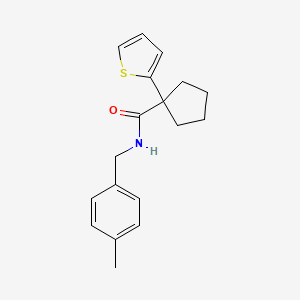

N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-14-6-8-15(9-7-14)13-19-17(20)18(10-2-3-11-18)16-5-4-12-21-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYQSKBSFPNOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopentanecarboxylic acid, which undergoes a series of reactions including esterification, amidation, and substitution to introduce the 4-methylbenzyl and thiophen-2-yl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Melting points in analogous compounds correlate with substituent electronic and steric profiles:

- 2a (phenylamino): High melting point (166°C) due to hydrogen bonding from -CONH₂ and planar aromatic stacking.

- 2b (4-methylphenylamino): Reduced melting point (120°C) as methyl groups disrupt crystal packing.

- 2c (4-methoxyphenylamino): Further melting point decline (90–93°C) due to methoxy-induced solubility or reduced symmetry .

For the target compound:

- The thiophen-2-yl group may lower melting points relative to phenylamino analogs due to reduced symmetry and weaker π-π stacking (thiophene’s smaller aromatic system).

- The N-(4-methylbenzyl) group increases lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability compared to -CONH₂ analogs.

Pharmacological Activity

While direct data on the target compound’s activity is unavailable, insights can be drawn from structurally distinct analogs:

- Aminoalkylindoles (): Substituents like naphthoyl (bulky, lipophilic) confer cannabinoid receptor agonism, whereas methoxy or anthroyl groups abolish activity .

- Cyclopentanecarboxamides (): Free -CONH₂ groups in 2a–2c could participate in hydrogen bonding with biological targets. The target’s benzyl group may shift binding modes due to steric bulk or altered hydrophobicity.

Research Implications and Data Analysis

- Activity Predictions: Based on , the thiophene’s electronic profile may mimic naphthoyl’s efficacy in cannabinoid receptor binding, while the benzyl group could enhance CNS penetration .

- Knowledge Gaps: Empirical data on solubility, stability, and receptor affinity for the target compound are critical for validating hypotheses derived from structural analogs.

Biological Activity

N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- IUPAC Name : N-[(4-methylphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide

- CAS Number : 1049574-09-5

- Molecular Weight : 299.4 g/mol

This compound features a cyclopentanecarboxamide core with a 4-methylbenzyl and a thiophen-2-yl substituent, contributing to its unique chemical and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Starting Material : Cyclopentanecarboxylic acid.

- Reactions :

- Esterification

- Amidation

- Substitution to introduce the 4-methylbenzyl and thiophen-2-yl groups.

Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This effect is thought to be mediated through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with key molecular targets such as:

- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptors : It might modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.

These interactions could lead to altered cellular responses, contributing to its biological effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for development as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, supporting the compound's role as a potential anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Structure | Moderate anticancer activity |

| N-(4-methylphenyl)-1-thiophen-2-ylcyclopentanecarboxamide | Structure | Antimicrobial properties |

This compound exhibits unique biological properties compared to these similar compounds due to its specific structural features.

Q & A

Q. How to design a stability study for long-term storage?

- Conditions : Store samples at –20°C, 4°C, and 25°C with controlled humidity (0%, 50%, 75% RH). Analyze degradation products monthly via HPLC .

- Excipient Screening : Test antioxidants (e.g., BHT) or cryoprotectants (e.g., trehalose) to enhance shelf life .

Q. What in vitro models are suitable for evaluating neuroprotective potential?

- Cell-Based Systems :

- Primary Neurons : Treat with Aβ1–42 or glutamate to induce toxicity; measure cell viability via MTT assay .

- SH-SY5Y Cells : Differentiate into dopaminergic neurons and assess protection against rotenone-induced apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.